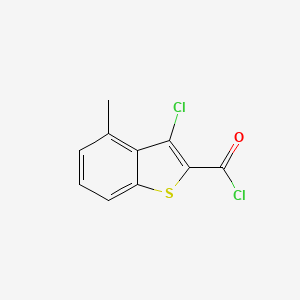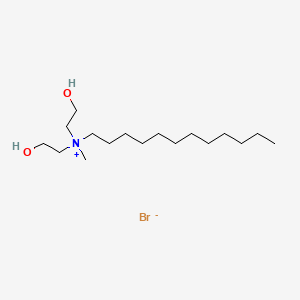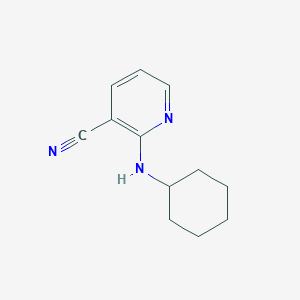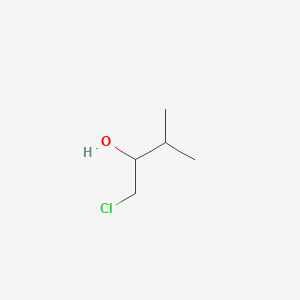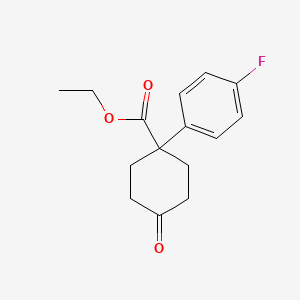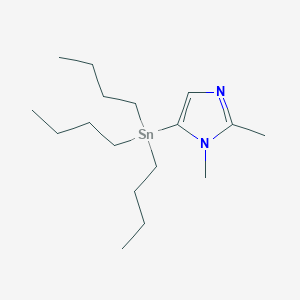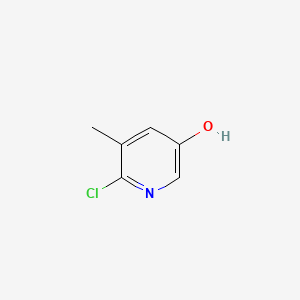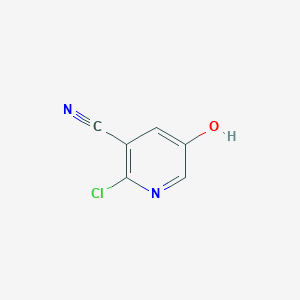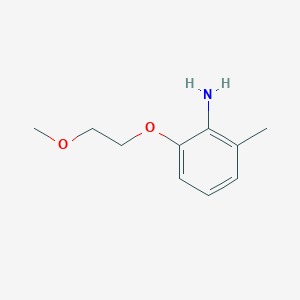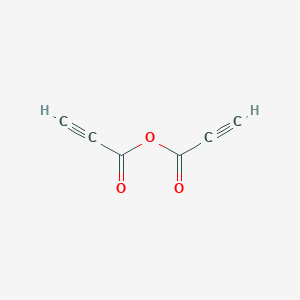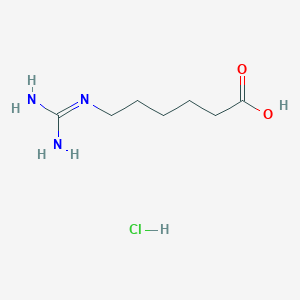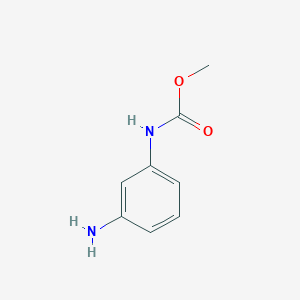
Acide 3-(1,3-dioxolan-2-yl)propanoïque
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)propanoic acid is an organic compound characterized by a 1,3-dioxolane ring attached to a propanoic acid group. This compound is a colorless liquid with a distinctive aroma and is soluble in water and many organic solvents . It is primarily used as an intermediate in organic synthesis.
Applications De Recherche Scientifique
3-(1,3-Dioxolan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It’s possible that the compound interacts with its targets through the formation of ether or ester bonds
Biochemical Pathways
As an intermediate in organic synthesis , it’s likely that the compound is involved in a variety of biochemical pathways, with the exact pathways depending on the specific reaction conditions and targets.
Result of Action
As an intermediate in organic synthesis , the compound likely contributes to the formation of a variety of different molecules, with the exact effects depending on the specific reaction conditions and targets.
Action Environment
The action, efficacy, and stability of 3-(1,3-Dioxolan-2-yl)propanoic acid are likely influenced by various environmental factors, including temperature, pH, and the presence of other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)propanoic acid typically involves the reaction of 1,3-dioxolane with propanoic acid under specific conditions. One method includes the use of hypervalent iodine and carboxylic acid compounds as reagents . Another approach involves the deprotection of acyclic and cyclic O,O-acetals and O,O-ketals in the presence of a catalytic amount of iodine .
Industrial Production Methods
Industrial production of 3-(1,3-Dioxolan-2-yl)propanoic acid often employs bulk manufacturing processes that ensure high purity and yield. These methods typically involve the use of toluene as a solvent and diisopropylethylamine (DIPEA) as a base .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxolan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine, carboxylic acids, and catalytic amounts of iodine . Reaction conditions often involve specific temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted dioxolanes and propanoic acid derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
- 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester
Uniqueness
3-(1,3-Dioxolan-2-yl)propanoic acid is unique due to its specific structure, which combines a 1,3-dioxolane ring with a propanoic acid group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and industrial production.
Propriétés
IUPAC Name |
3-(1,3-dioxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRKVBGGCFPFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515710 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4388-56-1 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


